Tert-butyl 3-(((3-chlorophenyl)(cyano)methyl)amino)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(((3-chlorophenyl)(cyano)methyl)amino)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(((3-chlorophenyl)(cyano)methyl)amino)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminoazetidine-1-carboxylate with 3-chlorobenzyl cyanide under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(((3-chlorophenyl)(cyano)methyl)amino)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or chloro groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium azide in DMF or potassium thiocyanate in acetone.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azido or thiocyanato derivatives.
Scientific Research Applications
Tert-butyl 3-(((3-chlorophenyl)(cyano)methyl)amino)azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and inflammatory disorders.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is explored for its potential use in the development of novel materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-(((3-chlorophenyl)(cyano)methyl)amino)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-aminoazetidine-1-carboxylate
- Tert-butyl 3-oxoazetidine-1-carboxylate
- Tert-butyl 3-((4-bromophenyl)methyl)amino)azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-(((3-chlorophenyl)(cyano)methyl)amino)azetidine-1-carboxylate is unique due to the presence of the 3-chlorophenyl and cyano groups, which impart distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications compared to similar compounds .
Properties
Molecular Formula |
C16H20ClN3O2 |
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Molecular Weight |
321.80 g/mol |
IUPAC Name |
tert-butyl 3-[[(3-chlorophenyl)-cyanomethyl]amino]azetidine-1-carboxylate |
InChI |
InChI=1S/C16H20ClN3O2/c1-16(2,3)22-15(21)20-9-13(10-20)19-14(8-18)11-5-4-6-12(17)7-11/h4-7,13-14,19H,9-10H2,1-3H3 |
InChI Key |
BEVPGBOFGKRCLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC(C#N)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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